REACTION_CXSMILES
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Cl[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.[N-:11]=[N+:12]=[N-:13].[Na+]>CN(C=O)C>[N:11]([CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1)=[N+:12]=[N-:13] |f:1.2|
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Name
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|
Quantity
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5.01 g
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Type
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reactant
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Smiles
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ClCC1=CC=C(CO)C=C1
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
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Quantity
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25 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
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the residue was partitioned between water (50 mL) and Et2O (100 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with Et2O (2×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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layers were dried over Na2SO4
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Type
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FILTRATION
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Details
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After filtration the solvent
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Type
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CUSTOM
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Details
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was removed under reduced pressure
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Name
|
|
Type
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product
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Smiles
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N(=[N+]=[N-])CC1=CC=C(C=C1)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |